Boiling Point Differentiation Between 2,5-Dimethyl-3,6-dipropylpyrazine and Its Branched-Chain Isomer 2,5-Dimethyl-3,6-diisopropylpyrazine
The n-propyl-substituted target compound exhibits a substantially higher boiling point than its branched-chain isomer, 2,5-dimethyl-3,6-diisopropylpyrazine, under comparable vacuum conditions. This difference directly impacts vapor pressure, headspace partitioning, and thermal processing behavior in flavor applications [1]. The linear propyl chains yield stronger intermolecular dispersion forces compared to the compact isopropyl groups, despite identical molecular formula and molecular weight (C₁₂H₂₀N₂, 192.30 g/mol).
| Evidence Dimension | Boiling point under reduced pressure (distillation parameter reflecting intermolecular interaction strength and volatility) |
|---|---|
| Target Compound Data | Boiling point 109–110 °C at 10 mmHg |
| Comparator Or Baseline | 2,5-Dimethyl-3,6-diisopropylpyrazine: boiling point 91 °C at 8 mmHg (approximately 99–101 °C when normalized to 10 mmHg) |
| Quantified Difference | Approximately 8–11 °C higher boiling point for the n-propyl compound at equivalent pressure |
| Conditions | Distillation during synthesis; reduced pressure conditions as reported in U.S. Patent 4,303,689 [1] |
Why This Matters
A higher boiling point translates to lower vapor pressure at ambient temperature, affecting the compound's release kinetics from food matrices and its persistence during high-temperature processing—critical factors for flavor formulators selecting between isomers.
- [1] Winter, M., Gautschi, F., Flament, I., Stoll, M., & Goldman, I. M. (1981). Flavoring with pyrazine derivatives. U.S. Patent No. 4,303,689. Columns 15–16, synthesis examples (c) and (d). View Source
